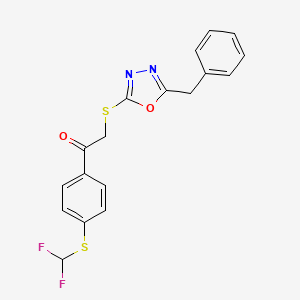

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone

Description

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a benzyl group and at position 2 with a thioether-linked ethanone moiety. The ethanone is further attached to a para-substituted phenyl ring bearing a difluoromethylthio (-SCF2H) group. This structure combines electron-rich (benzyl) and electron-deficient (difluoromethylthio) substituents, which may enhance metabolic stability and bioactivity . The compound’s synthetic route likely involves condensation of 5-benzyl-1,3,4-oxadiazole-2-thiol with an α-halogenated ketone derivative under basic conditions, analogous to methods described for structurally related compounds .

Properties

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(difluoromethylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2S2/c19-17(20)26-14-8-6-13(7-9-14)15(23)11-25-18-22-21-16(24-18)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOWNVJLGWFXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions could introduce various functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies indicate that modifications to the oxadiazole ring can enhance its antimicrobial potency .

Anticancer Properties

Oxadiazoles are also recognized for their anticancer activities. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. For example, derivatives of 5-benzyl-1,3,4-oxadiazole have been linked to apoptosis induction in cancer cells, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways could be beneficial in treating chronic inflammatory diseases. Further research is needed to elucidate the mechanisms involved and confirm these effects in vivo.

Material Science Applications

Fluorescent Materials

The unique structural features of oxadiazoles allow them to be used as fluorescent probes in material science. The incorporation of the benzyl and difluoromethyl groups enhances the photophysical properties of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Polymeric Composites

There is potential for integrating this compound into polymeric materials to improve their thermal and mechanical properties. The thioether linkages may contribute to enhanced stability and flexibility in polymer formulations.

Agricultural Chemistry Applications

Pesticide Development

The compound's structure suggests it may have insecticidal or herbicidal properties. Research into similar oxadiazole derivatives has indicated effectiveness against specific pests and weeds, which could lead to the development of new agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with thioether-linked ketone moieties. Below is a comparative analysis of its structural and functional attributes against analogous molecules:

Structural and Functional Group Variations

Biological Activity

The compound 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition potential, and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by a benzyl group attached to an oxadiazole ring and a difluoromethyl-thio group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Oxadiazole derivatives are known for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various microorganisms. For instance:

- In Vitro Studies : A study evaluated the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising antimicrobial effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies:

- Cholinesterase Inhibition : Research on related oxadiazole compounds revealed that they could inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). For example, a representative compound from a similar series exhibited an IC50 value of 0.907 µM for hAChE inhibition . This suggests that the target compound may also exhibit similar inhibitory properties.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

- Cytotoxicity Assays : In vitro tests using MTT assays on human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) have shown that certain oxadiazole-based compounds possess significant cytotoxicity. Notably, some derivatives demonstrated IC50 values below 20 µM, indicating strong anticancer activity .

The mechanism of action for this class of compounds typically involves interaction with specific biological targets such as enzymes or receptors. It is hypothesized that the thioether linkage and the oxadiazole ring facilitate binding to these targets, leading to inhibition or modulation of their functions.

Comparative Analysis

A comparison with similar compounds can provide insights into the unique properties of this compound:

| Compound | Structure | Antimicrobial Activity | Enzyme Inhibition | Anticancer Activity |

|---|---|---|---|---|

| Compound A | 2-(5-benzyl-(1,3,4)oxadiazol-2-ylsulfanyl)-1-phenyl-ethanone | Moderate | IC50 = 0.907 µM | IC50 < 20 µM |

| Compound B | Similar oxadiazole derivative | High | Not reported | IC50 < 15 µM |

| Target Compound | 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-difluoromethyl-thio)phenyl)ethanone | TBD | TBD | TBD |

Case Studies

Several studies have documented the biological activities of oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A recent study reported that compounds with a similar structure to our target compound exhibited significant antimicrobial activity against multiple bacterial strains .

- Enzyme Inhibition Research : Another investigation focused on the cholinesterase inhibitory effects of related compounds, demonstrating that structural modifications can enhance enzyme inhibition .

- Anticancer Investigations : Research involving various cancer cell lines indicated that specific substitutions on the oxadiazole ring could improve cytotoxicity against cancer cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The synthesis typically involves:

Alkylation of thiol intermediates : React 2-bromo-1-(4-substituted-phenyl)ethanone derivatives with 5-benzyl-1,3,4-oxadiazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

Oxadiazole ring formation : Cyclize hydrazide precursors (e.g., benzyl-substituted hydrazides) with carboxylic acids using POCl₃ or other dehydrating agents .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.

Q. Key Optimization Parameters :

| Parameter | Example Conditions | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C for cyclization | Higher yields at controlled exothermicity |

| Catalysts | POCl₃ for oxadiazole formation | Avoids side reactions (e.g., hydrolysis) |

| Solvent | DMF for alkylation | Enhances nucleophilicity of thiol groups |

Q. How can researchers characterize this compound using spectroscopic and analytical methods?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.0–8.1 ppm), methylene groups (δ 4.5–5.0 ppm), and difluoromethyl signals (δ 5.5–6.5 ppm, split due to J coupling) .

- ¹³C NMR : Confirm carbonyl (C=O, δ 190–200 ppm) and oxadiazole carbons (δ 160–170 ppm) .

Mass Spectrometry (MS) : Use EI-MS to detect molecular ion peaks (e.g., m/z 420–450 for M⁺) and fragmentation patterns (e.g., loss of difluoromethylthio group) .

Elemental Analysis : Verify purity (>95%) by comparing calculated vs. observed C/H/N/S percentages .

Q. Example IR Data for Analogues :

| Functional Group | IR Absorption (cm⁻¹) | Compound Reference |

|---|---|---|

| C=O (ketone) | 1670–1680 | |

| C=N (oxadiazole) | 1580–1600 | |

| S–C (thioether) | 650–700 |

Q. What standardized assays evaluate its biological activity in academic research?

Methodological Answer:

Antimicrobial Testing :

- MIC (Minimum Inhibitory Concentration) : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Zone of Inhibition : Agar disk diffusion with compound-loaded disks (10–50 µg/disk) .

Antioxidant Assays :

Enzyme Inhibition : Screen against targets like 5-lipoxygenase (5-LOX) using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

Substituent Variation :

- Replace benzyl with electron-withdrawing groups (e.g., nitro, chloro) to enhance electrophilicity and bioactivity .

- Modify difluoromethylthio to trifluoromethylthio for improved metabolic stability .

Pharmacophore Mapping : Use X-ray crystallography (e.g., C=O and oxadiazole as hydrogen bond acceptors) to identify critical binding motifs .

Q. SAR Insights from Analogues :

| Modification | Biological Activity Trend | Reference |

|---|---|---|

| Benzyl → 4-Chlorobenzyl | Increased antifungal activity (MIC ↓ 20%) | |

| Difluoromethylthio → Methylthio | Reduced 5-LOX inhibition (IC₅₀ ↑ 2-fold) |

Q. How should researchers resolve contradictions in spectral or bioactivity data?

Methodological Answer:

Data Validation :

- Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) to confirm connectivity .

- Repeat bioassays with purified batches to rule out impurities (e.g., column chromatography vs. recrystallization) .

Computational Support :

Q. What advanced in silico strategies predict its pharmacokinetic or toxicity profiles?

Methodological Answer:

ADMET Prediction :

- SwissADME : Predict logP (lipophilicity) and bioavailability scores. High logP (>3) may indicate CNS penetration .

- ProTox-II : Screen for hepatotoxicity alerts (e.g., thioether metabolites) .

Molecular Dynamics (MD) Simulations :

- Simulate binding stability to targets (e.g., 5-LOX) over 100 ns trajectories to assess residence time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.